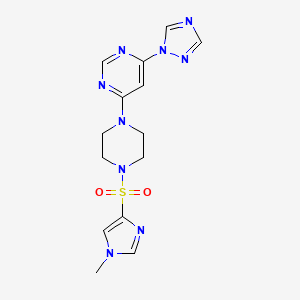

![molecular formula C10H9F3O3 B2670195 2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 1537294-67-9](/img/structure/B2670195.png)

2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid” is an organic compound that finds extensive applications in the scientific and industrial domains . It serves as a versatile reagent in organic synthesis, a catalyst in chemical reactions, and a fundamental building block for the production of various materials .

Molecular Structure Analysis

The molecular formula of “2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid” is C10H8F3O . It is a structural derivative of propionic acid .Chemical Reactions Analysis

While specific chemical reactions involving “2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid” are not available, it’s known that similar compounds can participate in a variety of organic reactions. For instance, they can serve as reagents in organic synthesis and act as catalysts in chemical reactions .Applications De Recherche Scientifique

Biotechnological Applications

The compound has been used in the efficient synthesis of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This process involves the use of a thermostable and cobalt-dependent amidase from Burkholderia phytofirmans ZJB-15079 . The high substrate tolerance, high specific activity, and extreme thermostability of this amidase make it a promising candidate for biocatalytic synthesis .

Pharmaceutical Applications

Enantiomerically pure 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acids, which can be synthesized using 2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid, are important chiral building blocks for a series of pharmaceuticals .

Organic Synthesis

2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid serves as a versatile reagent in organic synthesis . It can be used as a catalyst in chemical reactions and as a fundamental building block for the production of various materials .

Chemical Analysis

The compound can be used in chemical analysis, particularly in the study of the formation of intramolecular H-bonding . This is due to the presence of the -OH group at C-2, which can form bonds with the O atom in the carboxyl group and neighboring electron-withdrawing CF3 group .

Industrial Applications

Given its properties, 2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid can be used in various industrial applications. For instance, it can be used in the production of fine chemicals due to its remarkable chemo-, regio-, and enantio-selectivity .

Research and Development

This compound is also used in research and development. Sigma-Aldrich, for example, provides this product to early discovery researchers as part of a collection of unique chemicals .

Safety and Hazards

Propriétés

IUPAC Name |

2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8,14H,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGQUJSMWNGHKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

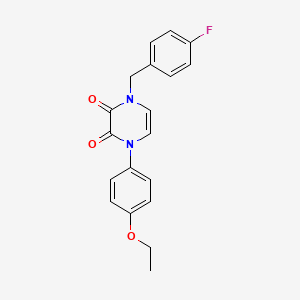

![6-(dimethylamino)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide](/img/structure/B2670116.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylethanesulfonamide](/img/structure/B2670121.png)

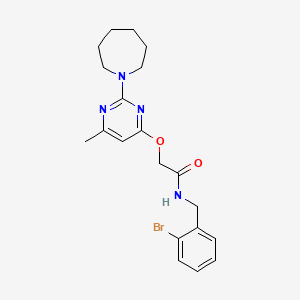

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2670123.png)

![[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methanamine](/img/structure/B2670128.png)

![8-[2-(Dimethylamino)ethylamino]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2670130.png)

![3-(4-fluorophenyl)-9-isopropyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2670131.png)

![3-[(3-Methylphenyl)methoxy]aniline](/img/structure/B2670132.png)

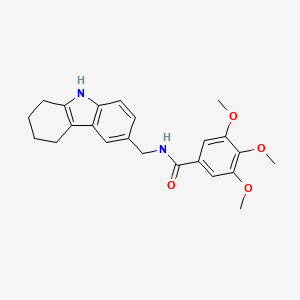

![Benzo[d]thiazol-2-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2670133.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2670134.png)